molecular formula C19H20N4O4S B2505159 1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1251683-91-6

1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No. B2505159
CAS RN: 1251683-91-6
M. Wt: 400.45
InChI Key: WESXKKRZVZGTLD-UHFFFAOYSA-N
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Description

The compound “1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide” is a chemical compound with the formula C20H26N4O3S and a molecular weight of 402.51 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide. Then 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of the compound with hydrazine hydrate in the presence of alcohol .


Molecular Structure Analysis

The molecular structure of the compound can be characterized by various spectroscopic techniques such as FT-IR, 1 H-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with aromatic aldehydes to give Schiff base derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H26N4O3S and a molecular weight of 402.51 g/mol . Further physical and chemical properties can be determined using various analytical techniques such as HPLC and LC-MS .

Scientific Research Applications

Future Directions

The compound and its derivatives could be further studied for their potential biological activities. For instance, they could be screened for anti-tubercular activity . Additionally, further docking studies could be performed to predict the interactions of the target compounds within various enzymes .

properties

IUPAC Name

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-10-16(22-27-12)21-18(25)13-6-8-23(9-7-13)17(24)11-28-19-20-14-4-2-3-5-15(14)26-19/h2-5,10,13H,6-9,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXKKRZVZGTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

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